Product packaging for 5-Aminomethyl-1,2,4-triazol-3-one(Cat. No.:CAS No. 83160-78-5)

5-Aminomethyl-1,2,4-triazol-3-one

Cat. No.: B1384336
CAS No.: 83160-78-5
M. Wt: 114.11 g/mol
InChI Key: OSAGTWDZBBHEAO-UHFFFAOYSA-N
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Description

Overview of 1,2,4-Triazole (B32235) Heterocycles as Privileged Scaffolds in Drug Discovery

The 1,2,4-triazole ring system, a five-membered heterocycle with three nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. nih.govucsb.edu The unique structural and electronic properties of the 1,2,4-triazole core, including its ability to participate in hydrogen bonding, its dipole character, and its relative stability, make it an effective pharmacophore capable of interacting with various biological targets with high affinity. nih.gov

This versatile scaffold is a key component in a wide array of pharmaceuticals, demonstrating a broad spectrum of activities including antifungal, antibacterial, anticancer, anticonvulsant, and antiviral properties. nih.govnih.gov Prominent examples of drugs containing the 1,2,4-triazole moiety include the antifungal agents fluconazole (B54011) and itraconazole. The ability of the triazole ring to serve as a bioisostere for amide, ester, and carboxylic acid functionalities further enhances its utility in drug design. nih.gov

Significance of the Aminomethyl Moiety in Chemical Compounds

The aminomethyl group (-CH2NH2) is a fundamental functional group that imparts significant and often beneficial properties to a molecule. ontosight.ai Its presence can profoundly influence a compound's physicochemical characteristics, such as solubility and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles. In medicinal chemistry, the introduction of an aminomethyl group can lead to enhanced biological activity by facilitating interactions with biological targets through hydrogen bonding and electrostatic interactions. researchgate.netashp.org

This functional group is a common feature in numerous pharmaceuticals and plays a vital role in processes like crossing the blood-brain barrier. researchgate.net The aminomethyl moiety is integral to the synthesis of a vast number of organic compounds and is found in a significant percentage of enzymes and pharmaceuticals, highlighting its importance in both biological systems and drug development. ontosight.ai

Research Trajectory and Current State of Knowledge for 5-Aminomethyl-1,2,4-triazol-3-one and its Derivatives

Research into this compound and its derivatives is an active and evolving field. While the parent compound itself is a subject of study, significant efforts are directed towards the synthesis and biological evaluation of its derivatives. Scientists are exploring various synthetic routes to access these compounds, often involving the reaction of aminoguanidine (B1677879) with appropriate carboxylic acid derivatives. rsc.orgnih.gov

The current state of knowledge indicates a strong focus on the potential therapeutic applications of these compounds. Researchers have synthesized and tested derivatives of this compound for a range of biological activities, including anticancer and antimalarial properties. nih.govrsc.orgnih.gov Studies have shown that modifications to the core structure, such as the introduction of different substituents on the triazole ring or the amino group, can lead to significant variations in biological efficacy. nih.gov The exploration of their coordination chemistry and the development of new synthetic methodologies continue to be areas of active investigation, promising to unlock further potential of this versatile chemical entity. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N4O B1384336 5-Aminomethyl-1,2,4-triazol-3-one CAS No. 83160-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c4-1-2-5-3(8)7-6-2/h1,4H2,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAGTWDZBBHEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232195
Record name 5-Aminomethyl-1,2,4-triazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83160-78-5
Record name 5-Aminomethyl-1,2,4-triazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083160785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminomethyl-1,2,4-triazol-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Aminomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-Aminomethyl-1,2,4-triazol-3-one

The construction of the 1,2,4-triazole (B32235) core can be achieved through several synthetic strategies, often involving cyclization and condensation reactions.

A documented method for producing 5-amino-3-aminomethyl-1,2,4-triazole dihydrochloride (B599025) involves the reaction of aminoguanidine (B1677879) bicarbonate with phthalimidoglycine. google.com The process consists of sequentially mixing aminoguanidine bicarbonate, hydrochloric acid, and phthalimidoglycine. This mixture is heated, leading to the gradual distillation of water until a temperature of 160-185°C is reached. After holding the reaction at this temperature for 1-5 hours, a sodium carbonate solution is added to adjust the pH to 10-11. The resulting intermediate, 3-phthalimidomethyl-5-amino-1,2,4-triazole, is then isolated and hydrolyzed with hydrochloric acid to yield the final product. google.com An older, related synthesis starts from phthalimidoglycine chloride and aminoguanidine hydrochloride, which are reacted in a melt at 170-180°C. google.com

This general approach, reacting aminoguanidine salts with carboxylic acid derivatives, is a cornerstone of triazole synthesis. For instance, 3-amino-1,2,4-triazole can be prepared by reacting aminoguanidine bicarbonate with formic acid, followed by cyclization of the intermediate aminoguanidine formate. orgsyn.orggoogle.com

Condensation reactions are fundamental to the synthesis of the 1,2,4-triazole ring system. A common and historically significant method is the Pellizzari synthesis, where amides react with hydrazides to form an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to yield the 1,2,4-triazole. chemicalbook.com

Another classical approach is the Einhorn-Brunner synthesis, which involves the acid-catalyzed condensation of acyl hydrazines with imido esters. More contemporary methods involve the direct condensation of carboxylic acids with aminoguanidine hydrochloride, which provides a straightforward and environmentally friendly route to 5-substituted 3-amino-1,2,4-triazoles. researchgate.net The reaction of hydrazides with various reagents is a versatile strategy. For example, reacting a hydrazide with carbon disulfide and potassium hydroxide, followed by the addition of hydrazine (B178648) hydrate, is a known method to produce 4-amino-1,2,4-triazole-3-thiols. rdd.edu.iqnih.gov These thiols are valuable intermediates for further derivatization.

Table 1: Examples of Condensation Reactions for 1,2,4-Triazole Synthesis

ReactantsKey Intermediate/ProductReaction TypeReference
Amide + HydrazideAcyl amidrazonePellizzari Synthesis chemicalbook.com
Carboxylic Acid + Aminoguanidine HCl5-substituted 3-amino-1,2,4-triazoleDirect Condensation researchgate.net
Hydrazide + CS₂/KOH + Hydrazine Hydrate4-amino-1,2,4-triazole-3-thiolMulti-step Condensation/Cyclization rdd.edu.iqnih.gov
Aminoguanidine Bicarbonate + Formic Acid3-amino-1,2,4-triazoleCondensation/Cyclization orgsyn.orggoogle.com

Schiff base formation is a critical transformation for derivatizing the amino groups on the 1,2,4-triazole core. 4-Amino-1,2,4-triazoles can be condensed with various aldehydes or ketones, often in the presence of an acid catalyst like glacial acetic acid, to form the corresponding Schiff bases (imines). chemmethod.comresearchgate.net These Schiff bases are versatile intermediates. For example, a Schiff base derived from 4-amino-1,2,4-triazole (B31798) can be further reacted with acetyl chloride to yield an N-acyl derivative. chemmethod.com

Aminomethylation, specifically the Mannich reaction, introduces an aminomethyl group onto a molecule. In the context of triazoles, this reaction is used to derivatize the ring. Triazole compounds containing an N-H bond, such as 1,2,4-triazole-thiones, can react with an aldehyde (like formaldehyde) and a secondary amine (like morpholine) to form Mannich bases. nih.gov This reaction adds an aminomethyl substituent to a nitrogen atom on the triazole ring. nih.govresearchgate.netnih.gov

Cyclocondensation reactions are one-pot processes where multiple chemical bonds are formed to construct the heterocyclic ring. A novel route to 1,2,4-triazole derivatives involves a [3+2] cyclocondensation of alkylidene dihydropyridines with aryldiazonium salts, which proceeds under mild conditions to give high yields of pyridyl-substituted 1,2,4-triazoles or triazolium salts. acs.org

Another powerful strategy is the multicomponent reaction. A metal- and oxidant-free three-component reaction of amidines, isothiocyanates, and hydrazines provides a direct route to structurally diverse 1H-1,2,4-triazol-3-amines. organic-chemistry.orgisres.org Similarly, a base-mediated annulation of nitriles with hydrazines has been developed for a rapid and efficient synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. rsc.org These methods are valued for their efficiency and for building molecular complexity in a single step.

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient technique for synthesizing heterocyclic compounds, including 1,2,4-triazoles. nih.govrsc.org This method significantly reduces reaction times, often from hours to minutes, and can improve product yields compared to conventional heating methods. nih.govrjptonline.org

MAOS has been successfully applied to various triazole syntheses, such as the reaction between nitriles and hydrazides without the need for a base or solvent. scipublications.com It has also been used in the cyclodehydration of intermediates formed from hydrazides and secondary amides to create 3,4,5-trisubstituted 1,2,4-triazoles. isres.org The efficiency of microwave heating is highlighted in a synthesis where a reaction that took 27 hours under conventional heating was completed in just 30 minutes with microwave irradiation, achieving a 96% yield. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for 1,2,4-Triazole Derivatives

ReactionConventional Method (Time)Microwave Method (Time)Yield (Microwave)Reference
Synthesis of piperazine-azole-fluoroquinolone derivatives27 hours30 minutes96% nih.gov
Synthesis of N-substituted propenamide derivativesSeveral hours33-90 seconds82% nih.gov
Synthesis of thioether derivativesNot specified15 minutes81% nih.gov
Synthesis of triazolo[3,4-b]-1,3,4-thiadiazepinesNot specified60-120 secondsNot specified nih.gov

Derivatization Strategies of the this compound Core

The this compound core possesses multiple reactive sites, including the primary amino group, the secondary amine within the ring, and the exocyclic aminomethyl group, allowing for a wide range of chemical modifications.

Derivatization often begins with the synthesis of a substituted 4-amino-1,2,4-triazole-3-thiol/thione. dergipark.org.tr The amino group can be converted into a Schiff base by reacting with aldehydes. The thiol/thione group is also a versatile handle for further reactions. For instance, condensation of 4-amino-5-heteryl-1,2,4-triazole-3-thiols with various carboxylic acids in the presence of a dehydrating agent like phosphoryl chloride leads to the formation of fused heterocyclic systems, such as acs.orgnih.govox.ac.uktriazolo[3,4-b] acs.orgrsc.orgox.ac.ukthiadiazoles. dergipark.org.tr

Another strategy involves N-alkylation. The triazole ring can be alkylated at different nitrogen positions depending on the reaction conditions. For example, using sodium ethoxide in ethanol (B145695) typically leads to N1-alkylation, whereas other conditions might produce a mixture of N1 and N4-alkylated products. chemicalbook.com These derivatization reactions are crucial for tuning the molecule's physicochemical and biological properties.

Substitution Reactions at the Triazole Ring

The 1,2,4-triazole ring is a key pharmacophore, and its substitution is a common strategy to modulate the biological and physicochemical properties of the resulting compounds. Both electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the ring, respectively, although electrophilic substitution at nitrogen is more common due to the ring's electron density. nih.gov

One of the primary methods for substitution involves the aminomethylation of 4-substituted-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones. In this reaction, the hydrogen at the N-2 position of the triazole ring is substituted with an aminomethyl group through a Mannich reaction. nih.govmdpi.com For instance, reacting 4-haloaryl-5-(thiophen-2-yl or 5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones with various secondary amines and formaldehyde (B43269) leads to the formation of N-Mannich bases in good yields. mdpi.com

Another approach involves the direct alkylation or arylation of the triazole nitrogen. For example, derivatives of 4-phenyl-Δ²-1,2,4-triazoline-5-thione have been synthesized through substitution reactions to yield 1-substituted-3-R-4-phenyl-Δ²-1,2,4-triazoline-5-thiones. researchgate.net

Modifications of the Aminomethyl Group

The aminomethyl group attached to the triazole core serves as a versatile handle for introducing a variety of functional groups. The primary amine functionality allows for a wide range of chemical transformations, including acylation, alkylation, and the formation of Schiff bases.

For instance, the amino group can be temporarily protected, often with a tert-butoxycarbonyl (Boc) group, to allow for selective reactions at other sites of the molecule. This Boc-protection can be subsequently removed under acidic conditions. zsmu.edu.ua The unprotected amine can then react with various electrophiles.

A common modification is the reaction with aldehydes or ketones to form Schiff bases. For example, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiones react with aromatic aldehydes to yield the corresponding arylidenamino compounds. researchgate.net These Schiff bases can then undergo further transformations, such as reduction to form secondary amines or participation in cycloaddition reactions.

Furthermore, the aminomethyl group can be incorporated into more complex structures. For example, it can be part of a larger substituent attached to the triazole ring, as seen in (2-(3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-yl)-5-chlorophenyl)(phenyl)methanone.

Formation of Fused Heterocyclic Systems

The inherent reactivity of the 1,2,4-triazole ring, particularly when substituted with reactive functional groups, allows for its use as a building block in the synthesis of fused heterocyclic systems. These reactions often involve intramolecular cyclization or intermolecular condensation followed by cyclization.

A notable example is the synthesis of 1,2,4-triazolo[1,5-a] mdpi.comnih.govzsmu.edu.uatriazines. This can be achieved by reacting 5-aminotriazoles with reagents like trichloroacetonitrile. The initial reaction forms a trichloroacetamidine, which can then undergo ring closure. researchgate.net The reactivity of different positions on the resulting fused system can be exploited for further functionalization. For instance, a methylthio group at the 7-position of a 1,2,4-triazolo[1,5-a] mdpi.comnih.govzsmu.edu.uatriazine can be smoothly replaced by various amines. nih.gov

Another strategy involves the reaction of 5-mercapto-1,2,4-triazoles with compounds containing suitable electrophilic centers. For example, cyclization with 4-chloroquinoline-3-carboxylates leads to the formation of a novel tetracyclic system, 5H-1,2,4-triazolo[5′,1′:2,3] nih.govzsmu.edu.uathiazino[5,6-c]quinoline-5-ones. researchgate.net The synthesis of various fused systems like triazolo-thiazino-quinolines has been explored starting from 1,2,4-triazole-5-thiols. researchgate.net

The transformation of N-fluoroalkylated 1,2,3-triazoles can lead to ring-fused isoquinolines and other heterocyclic systems through a denitrogenation process that proceeds via ketenimine intermediates. nih.gov

Preparation of Sulfonamide Derivatives

Sulfonamide derivatives of 1,2,4-triazoles are a class of compounds that have attracted significant interest. These are typically synthesized by reacting an amino-substituted triazole with a sulfonyl chloride. The sulfonamide group, -SO₂NR'R'', is an important pharmacophore in medicinal chemistry. ebi.ac.uk

The synthesis can involve the direct reaction of an aminotriazole with a benzenesulfonyl chloride derivative. For example, novel benzenesulfonamides incorporating 1,3,5-triazine (B166579) moieties have been synthesized and studied. nih.gov While this example involves a triazine, the principle applies to triazoles as well.

The starting materials for these syntheses can be prepared through multi-step sequences. For instance, 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride is a commercially available sulfonamide that could potentially be used as a building block. nih.gov The synthesis of such compounds often involves the coupling of an amine with a sulfonyl chloride.

Mannich Base Synthesis from 1,2,4-Triazole Thiones

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons located on a nitrogen atom, and it is widely used in the functionalization of 1,2,4-triazole-3-thiones. zsmu.edu.ua This reaction involves the condensation of an active hydrogen-containing compound (the triazole-thione), formaldehyde, and a primary or secondary amine. nih.govnepjol.info

The reaction typically proceeds by reacting a 5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione with formaldehyde and a suitable amine, such as piperidine, morpholine (B109124), or thiomorpholine, in a solvent like ethanol. mdpi.com This yields the corresponding 2-aminomethyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones, also known as N-Mannich bases. mdpi.com

The nature of the substituent at the C-5 position of the triazole ring can significantly influence the properties of the resulting Mannich bases. nih.gov For example, a series of N-Mannich bases derived from 5-adamantyl-1,2,4-triazole-3-thione have been synthesized and characterized. nih.gov Similarly, ethyl esters of 4-phenyl-1,2,4-triazolin-5-one-1-acetic acid have been converted to their corresponding amides, which then underwent aminomethylation to afford Mannich bases. nih.gov

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are crucial steps to ensure the chemical integrity and purity of the final products. A combination of standard and advanced chromatographic and crystallization techniques are employed.

Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is critical and is often determined empirically. For instance, ethanol is frequently used to recrystallize triazole derivatives. nih.govresearchgate.net In some cases, a mixture of solvents may be necessary to achieve optimal purification.

Chromatography is a versatile technique for separating and purifying compounds from complex mixtures.

Column Chromatography: This is widely used for the purification of synthesized compounds. Silica gel is a common stationary phase, and the mobile phase is a solvent system of appropriate polarity to achieve separation.

High-Performance Liquid Chromatography (HPLC): HPLC is used to confirm the individuality and purity of the synthesized compounds. zsmu.edu.ua It can also be used for preparative purification.

Spectral and Analytical Techniques are essential for characterizing the purified compounds and confirming their structure. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to elucidate the structure of the synthesized molecules. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR helps to identify the presence of specific functional groups in the molecule. nepjol.info

Elemental Analysis: This technique determines the elemental composition of the compound, which is crucial for confirming the molecular formula. researchgate.net

Single-Crystal X-ray Diffraction: This powerful technique provides the precise three-dimensional structure of crystalline compounds. researchgate.net

The following table summarizes the purification techniques used for different classes of this compound derivatives:

Derivative ClassPurification/Isolation Technique(s)Characterization Method(s)
Mannich Bases of 1,2,4-triazole-3-thionesRecrystallization from ethanolNMR Spectroscopy, X-ray Diffraction
Arylidenamino compoundsRecrystallizationElemental Analysis, FT-IR, ¹H and ¹³C NMR
Fused Heterocyclic SystemsRecrystallization from ethanol or tolueneElemental Analysis, ¹H and ¹³C NMR
Sulfonamide DerivativesRecrystallizationNot explicitly stated in the provided context
General Triazole DerivativesRecrystallization, Column Chromatography, HPLCNMR, FT-IR, Elemental Analysis, X-ray Diffraction

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy reveals the different types of protons present in a molecule and their neighboring atoms. In derivatives of 5-aminomethyl-1,2,4-triazol-3-one, characteristic signals are observed for the protons of the aminomethyl group, the triazole ring, and any substituents.

For instance, in 5-((Z)-styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine, the methylene (B1212753) protons (CH₂) attached to the C-5 position of the triazole ring appear as a singlet at approximately δ 4.42 ppm. urfu.ru The amino group (NH₂) protons typically present as a broad singlet, in this case at δ 5.36 ppm, which disappears upon deuterium (B1214612) exchange. urfu.ru The NH proton of the triazole ring is observed further downfield as a broad singlet around δ 12.67 ppm. urfu.ru

The chemical shifts can vary depending on the solvent and the specific substituents on the triazole ring. For example, in a series of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the signals for the various protons are well-defined, allowing for the confirmation of the synthesized structures. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected 1,2,4-Triazole (B32235) Derivatives

CompoundCH₂NH₂NH (triazole)Aromatic/Olefinic HReference
5-((Z)-styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine4.42 (s)5.36 (bs)12.67 (bs)6.90-7.76 (m) urfu.ru
1-Benzyl-5-fluoro-4-phenyl-1H-1,2,3-triazole5.50 (s)--7.31-7.85 (m) nih.gov
1-Benzyl-5-fluoro-4-propyl-1H-1,2,3-triazole5.37 (s)--7.30-7.39 (m) nih.gov

s = singlet, bs = broad singlet, m = multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

In the case of 5-((Z)-styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine, the carbon of the methylene group (CH₂) resonates at δ 59.3 ppm. urfu.ru The triazole ring carbons, C-3 and C-5, are observed at δ 156.6 ppm and δ 160.4 ppm, respectively. urfu.ru The signals for aromatic carbons typically appear in the range of δ 125-140 ppm. urfu.ru The specific chemical shifts of the triazole ring carbons are crucial for confirming the substitution pattern and identifying different tautomeric forms.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected 1,2,4-Triazole Derivatives

CompoundCH₂C-3 (Triazole)C-5 (Triazole)Aromatic CarbonsReference
5-((Z)-styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine59.3156.6160.4129.8, 130.4, 130.9, 137.6 urfu.ru
1-Benzyl-5-fluoro-4-phenyl-1H-1,2,3-triazole51.32--125.41-133.72 nih.gov
1-Benzyl-5-fluoro-4-propyl-1H-1,2,3-triazole50.87--127.82-133.88 nih.gov

For more complex derivatives or to resolve ambiguities in 1D NMR spectra, two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. HSQC correlates proton signals with the signals of the directly attached carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). These techniques are instrumental in assigning all proton and carbon signals unambiguously and in confirming the connectivity of the molecular framework, including the positions of substituents on the triazole ring.

1,2,4-Triazoles can exist in different tautomeric forms, which are isomers that differ in the position of a proton. For this compound, the predominant tautomers are the keto and enol forms. NMR spectroscopy is a key method for studying these tautomeric equilibria in solution. The chemical shifts of the triazole ring protons and carbons are particularly sensitive to the tautomeric form. For example, the presence of a broad NH proton signal in the ¹H NMR spectrum can indicate the existence of a specific tautomer. mdpi.com Theoretical calculations are often used in conjunction with experimental NMR data to determine the most stable tautomer in a given solvent. researchgate.net Studies have shown that for some 1,2,4-triazole derivatives, a slow dynamic equilibrium between two tautomeric forms can be observed in solution. ncl.res.in

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as N-H (amine and amide), C=O (carbonyl), and C=N (imine) bonds.

For example, in a series of 4-amino-5-substituted-1,2,4-triazole-3-thiones, which are structurally related to the target compound, characteristic IR absorption bands are observed for the N-H group (around 3285-3455 cm⁻¹), the C=N group (around 1623-1637 cm⁻¹), and the C=S group (around 1320-1324 cm⁻¹). researchgate.net For this compound, a strong absorption band corresponding to the C=O stretching vibration would be expected, typically in the range of 1650-1750 cm⁻¹. The presence and position of these bands provide valuable structural information and can help to distinguish between different tautomeric forms (e.g., keto vs. enol).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, could not be located in the search results. This analysis would be crucial for confirming the molecular weight and providing insights into the compound's structure by observing how it breaks apart under ionization.

Elemental Analysis for Compositional Verification

While the theoretical elemental composition of this compound can be calculated from its formula (C₃H₅N₅O), actual experimental data from combustion analysis is not available. Such analysis is essential to confirm the purity and empirical formula of a synthesized sample.

Theoretical Composition

Element Symbol Atomic Mass Number of Atoms Total Mass Mass Percent
Carbon C 12.011 3 36.033 28.35%
Hydrogen H 1.008 5 5.040 3.96%
Nitrogen N 14.007 5 70.035 55.10%
Oxygen O 15.999 1 15.999 12.59%

| Total | | | | 127.107 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography studies for this compound were found. This technique would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The lack of this data means the precise three-dimensional arrangement of the atoms in a crystal lattice remains unconfirmed.

Computational Chemistry and Theoretical Studies

Molecular Docking and Dynamics Simulations

Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationship (SAR) for 1,2,4-triazole (B32235) derivatives is crucial for designing compounds with enhanced biological activities. While specific SAR studies focused solely on 5-Aminomethyl-1,2,4-triazol-3-one are not extensively documented in publicly available literature, general principles derived from related 1,2,4-triazole-3-one analogues provide a framework for understanding its potential.

The 1,2,4-triazole nucleus is a versatile scaffold found in numerous pharmacologically active compounds, including those with antifungal, and anticancer properties. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the triazole ring.

For instance, in various series of 1,2,4-triazole derivatives, the introduction of different substituents at positions 4 and 5 has been shown to modulate their antimicrobial or anticancer efficacy. The presence of moieties capable of forming hydrogen bonds, such as amino or hydroxyl groups, is often critical for interaction with biological targets. The aminomethyl group (-CH2NH2) at the 5-position of AMTO introduces a basic, flexible side chain that can participate in crucial hydrogen bonding and electrostatic interactions with target enzymes or receptors. The carbonyl (oxo) group at the 3-position also acts as a key hydrogen bond acceptor.

The combination of the aminomethyl group, which provides a potential point for strong receptor interaction, and the triazolone core, a known pharmacophore, suggests that AMTO could be a valuable starting point for the development of novel therapeutic agents. The SAR of related series indicates that modifications to the aminomethyl group, for example through acylation or substitution on the nitrogen atom, could significantly alter the compound's activity profile.

Quantum Chemical Methods for Stability and Sensitivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the stability and sensitivity of energetic materials. For nitrogen-rich heterocyclic compounds like this compound, these calculations can predict key properties related to their energetic performance and safety.

Theoretical studies on similar energetic salts based on triazole structures have demonstrated that DFT calculations can be employed to determine parameters such as the heat of formation, electronic structure, bond dissociation energies (BDE), and electrostatic potential. These parameters are critical in assessing the compound's stability and sensitivity to stimuli like impact or friction.

A key aspect of these studies is the identification of the "trigger linkage," the weakest bond in the molecule that is most likely to break first during decomposition. For AMTO, quantum chemical calculations would focus on the BDE of the C-N and N-N bonds within the triazole ring and the aminomethyl substituent. A lower BDE for a particular bond would indicate a potential trigger point for detonation.

Furthermore, the electrostatic potential mapped onto the molecule's surface can reveal regions of positive and negative charge. An even distribution of electrostatic potential is often associated with lower sensitivity in energetic materials. Computational models can thus guide the synthesis of more stable and less sensitive energetic compounds by predicting how different substituents will affect the electronic properties and bond strengths of the triazole core. The development of energetic materials with high performance and low sensitivity is a critical goal, and computational modeling provides an essential screening tool to achieve this. smolecule.comswissadme.ch

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with drug-likeness, is a fundamental component of modern drug discovery. nih.gov These computational methods allow for the early assessment of a compound's pharmacokinetic profile, helping to identify candidates with a higher probability of success in clinical trials. nih.govimist.ma For this compound, various ADME parameters can be predicted using established computational models and software.

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable.

The table below presents a selection of computationally predicted ADME and drug-likeness properties for this compound. These values are typically generated using web-based tools like SwissADME, which employ a combination of established algorithms. nih.gov

Table 1: Predicted Physicochemical and ADME Properties of this compound

Property Predicted Value Interpretation
Physicochemical Properties
Molecular Formula C3H6N4O
Molecular Weight 114.11 g/mol Fulfills Lipinski's rule (<500)
Topological Polar Surface Area (TPSA) 91.6 Ų Indicates good intestinal absorption
Number of Rotatable Bonds 1 Indicates low conformational flexibility
Lipophilicity
Consensus Log P o/w -1.85 Indicates high hydrophilicity
Water Solubility
Log S (ESOL) -0.25 Highly soluble
Pharmacokinetics
GI Absorption High Likely to be well-absorbed from the gut
BBB Permeant No Unlikely to cross the blood-brain barrier
P-gp Substrate No Not likely to be subject to efflux by P-glycoprotein
Drug-Likeness
Lipinski's Rule Yes (0 violations) Good oral bioavailability predicted
Bioavailability Score 0.55 Indicates good drug-like potential

Data generated using predictive models.

The predicted data suggests that this compound has a favorable pharmacokinetic profile for an oral drug candidate. Its low molecular weight, high polarity (indicated by the high TPSA and negative LogP), and high predicted water solubility contribute to a high probability of gastrointestinal absorption. The molecule adheres to Lipinski's Rule of Five with zero violations. However, its high polarity also suggests it is unlikely to permeate the blood-brain barrier. The bioavailability score of 0.55 further supports its potential as a drug-like molecule. These in silico predictions provide a strong rationale for the further experimental investigation of AMTO and its derivatives in drug development programs.

Biological Activities and Pharmacological Potential of 5 Aminomethyl 1,2,4 Triazol 3 One Derivatives

Antimicrobial Activity

Derivatives of 1,2,4-triazole (B32235) are well-documented for their significant antimicrobial properties, which are largely attributed to the presence of the triazole ring. These compounds have demonstrated efficacy against a wide array of microbial pathogens, including bacteria and fungi.

Numerous studies have confirmed the antibacterial potential of 1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of clinafloxacin-triazole hybrids displayed high inhibitory efficacy against a panel of bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL. nih.gov Another study on 1,2,4-triazolo[1,5-a]pyrimidine derivatives reported high activity against both types of bacteria, with MIC values between 0.25 and 2.0 µg/mL. nih.gov

The antibacterial activity is often influenced by the nature of the substituents on the triazole ring. For example, the introduction of a bromine atom at the C-6 position of a naphthyridinone skeleton attached to a triazole ring was found to enhance antibacterial activity. nih.gov Similarly, Schiff bases derived from 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed that a 4-nitrophenyl substituent resulted in antibacterial activity at 9 μg/mL against S. epidermidis. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative Bacterial Strain(s) Activity (MIC/Zone of Inhibition) Reference
Clinafloxacin-triazole hybrids S. aureus, B. subtilis, M. luteus, E. coli, S. dysenteriae, P. aeruginosa, B. proteus MIC: 0.25-32 µg/mL nih.gov
1,2,4-Triazolo[1,5-a]pyrimidine derivatives Gram-positive and Gram-negative bacteria MIC: 0.25-2.0 µg/mL nih.gov
3-(5-Acylamino triazolyl)- and 3-(5-benzylidineamino triazolyl)-naphthyridones Bacillus subtilis (nalidixic acid-resistant) Remarkable selectivity nih.gov
4-[(3-Nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol S. aureus, S. pyogenes MIC: 0.264 mM, 0.132 mM nih.gov

A significant challenge in modern medicine is the rise of multi-drug resistant (MDR) bacteria. Research into 1,2,4-triazole derivatives has shown promise in this area. For example, certain clinafloxacin-triazole hybrids have demonstrated high inhibitory efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, 1,2,4-triazolo[3,4-b] nih.govnih.govnih.govthiadiazoles have exhibited high activity against both drug-sensitive and drug-resistant Gram-positive bacteria, with activity up to 16 times more potent than ampicillin. nih.gov This suggests that the 1,2,4-triazole scaffold can be a valuable starting point for developing new antibiotics to combat MDR infections.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health issue, further complicated by the emergence of drug-resistant strains. nih.gov Several 1,2,4-triazole derivatives have shown specific and potent activity against mycobacteria. A small molecule, β-(1,2,4-Triazole-3-yl)-DL-alanine (DLA), has demonstrated bactericidal activity against both M. tuberculosis and the related species Mycobacterium smegmatis. nih.gov

A series of 3-thio-1,2,4-triazole derivatives have been identified with low micromolar to nanomolar inhibitory activity specifically against M. tuberculosis. nih.gov These compounds were found to be bactericidal against M. tuberculosis during macrophage infection and showed no cytotoxicity in mammalian cells at concentrations over 100 times their effective dose. nih.gov Another study synthesized 2-(5-(substituted)-4H-1,2,4-triazole-2-ylthio)-N-(substituted) phenyl acetamide (B32628) derivatives, with all five tested compounds showing excellent inhibitory activity (1.6μg/ml) against the Mycobacterium tuberculosis H37Rv strain, and one compound demonstrating even greater promise with an activity of 0.8μg/ml. benthamscience.com

Table 2: Antitubercular Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative Mycobacterial Strain(s) Activity/Observation Reference
β-(1,2,4-Triazole-3-yl)-DL-alanine (DLA) M. tuberculosis, M. smegmatis Bactericidal activity, inhibits growth. nih.gov
3-Thio-1,2,4-triazole derivatives M. tuberculosis Low micromolar to nanomolar inhibitory activity, bactericidal in macrophages. nih.gov
Pyridine-1,2,4-triazole derivatives M. tuberculosis H37Ra, M. phlei, M. smegmatis, M. timereck Specific anti-tuberculosis activity. nih.gov

The antibacterial effects of 1,2,4-triazole derivatives are often attributed to their ability to inhibit essential bacterial enzymes.

DNA-Gyrase Inhibition : DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. researchgate.netnih.gov Several 1,2,4-triazole derivatives have been identified as potent inhibitors of this enzyme. For example, 3-(5-amino-(2H)-1,2,4-triazol-3-yl)-naphthyridinone derivatives have shown a moderate to high inhibitory effect on DNA gyrase. nih.gov Molecular docking studies have further supported this mechanism, showing that 1,2,4-triazolo[1,5-a]pyrimidine derivatives can bind to the active site of DNA gyrase in a manner comparable to ciprofloxacin, a known DNA gyrase inhibitor. nih.gov

Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition : IGPD is an essential enzyme in the histidine biosynthesis pathway of Mycobacterium tuberculosis. nih.gov Since this pathway is absent in humans, IGPD is an attractive target for developing new anti-TB drugs. nih.gov The compound β-(1,2,4-Triazole-3-yl)-DL-alanine (DLA) has been shown to inhibit M. tuberculosis IGPD with micromolar efficacy. nih.gov Crystal structures of the IGPD-DLA complex have confirmed that DLA binds to the active site of the enzyme, effectively blocking its function. nih.gov Furthermore, newly synthesized 5-aminomethyl-1,2,4-triazole-3-carboxamides have demonstrated a high affinity for the IGPD catalytic site, and their antimicrobial efficacy correlated with their binding energy values, suggesting IGPD inhibition as a likely mechanism of action. researchgate.net

In addition to their antibacterial properties, 1,2,4-triazole derivatives are potent antifungal agents. nih.gov They are particularly effective against Candida albicans, a common cause of fungal infections, especially in immunocompromised individuals. ekb.eg

The antifungal mechanism of triazole derivatives often involves the inhibition of cytochrome P-450-dependent lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov A number of 1,2,4-triazole derivatives have shown significant activity against various fungal strains. For instance, some dyes derived from 3-amino-5-pyridyl-1,2,4-triazoles exhibited anti-candida activity. nih.gov A series of 1H-1,2,4-triazolyl derivatives were found to be 6 to 45 times more potent than the reference drugs ketoconazole (B1673606) and bifonazole (B1667052) against several fungal strains. bg.ac.rs

Table 3: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative Fungal Strain(s) Activity (MIC) Reference
Dyes from 3-amino-5-pyridyl-1,2,4-triazoles Candida species Anti-candida activity nih.gov
1H-1,2,4-triazolyl derivatives A. versicolor, A. ochraceus, A.niger, T.viride, P. funiculosum, P.ochrochloron 6 to 45 times more potent than ketoconazole and bifonazole bg.ac.rs
[5-(substituted phenyl)-4H-1,2,4-triazol-4-yl]thiazolidin-4-ones Candida albicans MIC: 200 μg/mL (for 2-Br derivative) ekb.eg

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Anticancer and Cytotoxic Activities

Beyond their antimicrobial effects, derivatives of 1,2,4-triazole have emerged as promising candidates for anticancer therapy. nih.gov These compounds have demonstrated cytotoxic activity against a variety of cancer cell lines.

Two series of compounds with a 3-amino-1,2,4-triazole scaffold were synthesized and evaluated for their anticancer activity. nih.gov The results highlighted the importance of the 3-amino-1,2,4-triazole core and showed a beneficial effect of a 3-bromophenylamino moiety at position 3 of the triazole ring on several tested cell lines. nih.gov Furthermore, these compounds also exhibited antiangiogenic activity, suggesting a dual mechanism of anticancer action. nih.gov

Research on 1,2,3-triazole-containing indole (B1671886) derivatives has also shown antiproliferative activity against A549 lung cancer cells, with IC50 values ranging from 3.29 to 10.71 μM. nih.gov

Table 4: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative Cancer Cell Line(s) Activity/Observation Reference
3-Amino-1,2,4-triazole derivatives with a 3-bromophenylamino moiety Various cancer cell lines Enhanced anticancer activity, antiangiogenic properties. nih.gov

Cytotoxicity against Various Human Cancer Cell Lines

Derivatives of 1,2,4-triazole have been the subject of extensive research for their potential as anticancer agents. Studies have shown that these compounds exhibit cytotoxic activity against several human cancer cell lines.

For instance, a series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against three human cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). nih.gov Compounds 7d , 7e , 10a , and 10d demonstrated promising cytotoxic activity against the HeLa cell line, with IC₅₀ values below 12 μM. nih.gov Importantly, the majority of these synthesized compounds showed good selectivity, being less toxic to the normal MRC-5 cell line. nih.gov

Another study focused on indole-linked 1,2,4-triazole hybrids and their anticancer potential against the HepG-2 (liver cancer) cell line. mdpi.com The results indicated that substitutions on the anilide ring enhanced the anticancer activity. mdpi.com Specifically, a 3,4-dichlorophenyl-based indole–triazole hybrid was identified as the most potent molecule in the series, showing excellent cytotoxicity. mdpi.com

Furthermore, research on 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives revealed that the 2,4-dichloro analog (B4 ) was a potent cytotoxic molecule against the MCF-7 cell line, with an IC₅₀ value of 20.35 μM. asianpubs.orgresearchgate.net

The cytotoxic potential of novel triazole-based hybrids has also been assessed against HeLa and A-549 cell lines. nih.gov Among twenty-five compounds, two showed significant selective toxicity. Compound 4 was most active against A-549 cells with an IC₅₀ of 15.65 ± 0.72 μM, while compound 5 was effective against HeLa cells with an IC₅₀ of 24.90 ± 0.62 μM. nih.gov Both compounds demonstrated a cancer-selective profile, with over 50% survival in healthy HEK-293 T cells at similar concentrations. nih.gov

Additionally, some aminomethyl derivatives of 2,4-dihydro-3H-1,2,4-triazole-3-thiones were evaluated for their in vitro antitumoral activities on human colon cancer (HT29) cell lines. cumhuriyet.edu.tr

CompoundCell LineIC₅₀ (μM)
7d HeLa< 12
7e HeLa< 12
10a HeLa< 12
10d HeLa< 12
B4 MCF-720.35
4 A-54915.65 ± 0.72
5 HeLa24.90 ± 0.62

Structure-Activity Relationships for Enhanced Cytotoxicity

The structure-activity relationship (SAR) of 1,2,4-triazole derivatives plays a crucial role in determining their cytotoxic efficacy. Modifications to the core structure can significantly impact their anticancer properties.

In a study of 1,2,4-triazole derivatives, it was found that the nature and position of substituents on the phenyl rings influenced cytotoxic activity. nih.gov For example, with compounds 10a-e tested against the HeLa cell line, the order of anticancer activity for different substitutions on the phenyl rings was H > 4-Br > 2,4-di-Cl > 4-Cl. nih.gov The introduction of a phenyl group at the R position was found to decrease cytotoxic activity. nih.gov

SAR studies on indole-linked 1,2,4-triazole hybrids highlighted the importance of the anilide ring in enhancing the lipophilic nature and, consequently, the anticancer potential of these derivatives. mdpi.com An unsubstituted anilide ring did not confer any significant anticancer efficacy. mdpi.com

For 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives, a Quantitative Structure-Activity Relationship (QSAR) analysis indicated that molecular connectivity, ionization potential, and the mass of the compounds were important factors for optimal cytotoxicity. asianpubs.org The presence of electron-withdrawing groups on the terminal phenyl rings has also been shown to enhance antitumor activity in other series of 1,2,4-triazole derivatives. nih.gov

Furthermore, the introduction of a 2-bromo-5-methoxyphenyl fragment into the 1,2,4-triazole structure is believed to potentially enhance its biological properties. zsmu.edu.ua QSAR analysis of these derivatives showed that increasing the size of the radical substituents, particularly with aromatic fragments, led to increased safety profiles (higher LD₅₀ values). zsmu.edu.ua

Enzyme Inhibition Studies

Urease Inhibition

Derivatives of 1,2,4-triazole have been identified as potent inhibitors of urease, an enzyme implicated in various pathological conditions, including peptic ulcers and the formation of urinary stones. orientjchem.org The inhibitory activity of these compounds is often attributed to their structural similarity to urea, the natural substrate of urease. tandfonline.com

Several studies have synthesized and evaluated 1,2,4-triazole derivatives for their urease inhibition potential. In one such study, 4,5-disubstituted-1,2,4-triazole-3-thiones derived from mandelic acid were tested against jack bean urease. tandfonline.com Compounds 5b and 5d were found to be more potent inhibitors than the standard thiourea (B124793), with IC₅₀ values of 18.9 μM and 16.7 μM, respectively, compared to thiourea's IC₅₀ of 21.0 μM. tandfonline.com

Another study on chiral 3-substituted-4-amino-5-thioxo-1H,4H-1,2,4-triazoles reported varying degrees of urease inhibition, with IC₅₀ values ranging from 22.0 ± 0.5 to 43.8 ± 0.3 μM. nih.gov Compound 5b in this series was the most active, with an IC₅₀ of 22.0 ± 0.5 μM, comparable to the standard thiourea (IC₅₀ = 21.0 ± 0.1 μM). nih.gov

Furthermore, newly synthesized bis-(1,2,4-triazole) compounds have shown urease enzyme inhibition with IC₅₀ values in the range of 15.00 ± 0.10 to 16.00 ± 0.25 µg/mL, which is comparable to the standard thiourea (IC₅₀ = 15.75 ± 0.15 µg/mL). researchgate.net

CompoundUrease IC₅₀ (μM)Standard (Thiourea) IC₅₀ (μM)
5b (mandelic acid derivative) 18.921.0
5d (mandelic acid derivative) 16.721.0
5b (chiral derivative) 22.0 ± 0.521.0 ± 0.1

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. wikipedia.org Several 1,2,4-triazole derivatives have been identified as potent XO inhibitors. nih.govacs.orgnih.gov

A series of novel 1,2,4-triazoles were developed as potent XO inhibitors using a fused-pharmacophore strategy. nih.gov Among these, compound 7i exhibited an exceptionally low IC₅₀ value of 0.20 nM against xanthine oxidoreductase (XOR), surpassing the efficacy of established drugs like febuxostat (B1672324) and topiroxostat. nih.gov

Another class of 3,5-disubstituted 1,2,4-triazoles, including 3,5-bis(4-pyridyl)-1,2,4-triazole (PPT), 3-(4-pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole (B1257735) (PMPT), and 3-(4-pyridazinyl)-5-(4-pyridyl)-1,2,4-triazole (PZPT), were found to be highly active competitive inhibitors of xanthine oxidase, with inhibition constants below 1 x 10⁻⁷ M. nih.gov These triazole derivatives were shown to be at least an order of magnitude more active than the purine analogs tested. acs.orgnih.gov

Research has also explored 4(5)-aminosubstituted-5(4)-carboxyamido-1H-1,2,3-triazoles as a new class of monocyclic XO inhibitors, demonstrating greater inhibitory activity than the corresponding 8-azahypoxanthines. nih.gov

CompoundTargetIC₅₀
7i Xanthine Oxidoreductase (XOR)0.20 nM
PPT Xanthine OxidaseKᵢ < 1 x 10⁻⁷ M
PMPT Xanthine OxidaseKᵢ < 1 x 10⁻⁷ M
PZPT Xanthine OxidaseKᵢ < 1 x 10⁻⁷ M

Lanosterol 14α-demethylase Inhibition

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.govacs.org Inhibition of this enzyme is the mechanism of action for azole antifungal drugs. nih.govacs.org

Derivatives of 1,2,4-triazole have been extensively investigated as potential antifungal agents targeting CYP51. nih.govmdpi.com For example, a series of fluconazole (B54011) analogues were designed and tested, with the most potent compound, 3j , exhibiting a broad antifungal spectrum and greater activity against several pathogenic fungi than the standard drug itraconazole. researchgate.net The presence of a cyclopropyl (B3062369) residue in these molecules was found to enhance binding to the target enzyme. researchgate.net

In another study, novel benzimidazole-1,2,4-triazole derivatives were synthesized and showed significant antifungal potential, particularly against C. glabrata. nih.gov Three compounds (6b , 6i , and 6j ) displayed higher antifungal activity (MIC values of 0.97 μg/mL) compared to voriconazole (B182144) and fluconazole. nih.gov Molecular docking studies suggested that these compounds bind effectively to the active site of 14α-demethylase. nih.gov

Acetylcholinesterase and Carbonic Anhydrase Inhibition

Derivatives of 1,2,4-triazole have also shown inhibitory activity against other enzymes of therapeutic interest, such as acetylcholinesterase (AChE) and carbonic anhydrase (CA).

A study on a series of 1,2,4-triazole derivatives bearing an azinane moiety revealed potent inhibition of AChE. nih.gov Specifically, methyl phenyl and methyl phenyl-substituted derivatives 12d and 12m were identified as highly effective AChE inhibitors. nih.gov

In terms of carbonic anhydrase inhibition, a series of 1,2,4-triazole-3-thione derivatives of various non-steroidal anti-inflammatory drugs were synthesized and evaluated. nih.gov These compounds were screened for their inhibitory potential against carbonic anhydrase II. nih.gov Another study investigated the inhibition of physiologically relevant cytosolic isoforms hCA I and hCA II, as well as membrane-bound isoforms hCA IX and XII, by novel 1,2,4-triazole derivatives. nih.gov

Additionally, some aminomethyl derivatives of 2,4-dihydro-3H-1,2,4-triazole-3-thiones were evaluated for their inhibitory effects on both acetylcholinesterase and human carbonic anhydrase. cumhuriyet.edu.tr A separate study on newly synthesized S-derivatives with 1,2,4-triazole and 1,3,4-oxadiazole (B1194373) skeletons found moderate inhibitory ability against the acetylcholinesterase enzyme, with IC₅₀ values ranging from 51.72 to 247.55 μM. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of the 1,2,4-triazole nucleus have shown promise as potential anti-inflammatory and analgesic agents. Research in this area often involves the synthesis of novel molecules and their subsequent evaluation in established in vivo models of inflammation and pain.

One study focused on a series of novel benzothiazole (B30560) derivatives incorporating a benzenesulphonamide and carboxamide moiety, which, while not direct derivatives of 5-Aminomethyl-1,2,4-triazol-3-one, highlight the potential of related heterocyclic structures. researchgate.net In this research, compounds were assessed for their ability to reduce carrageenan-induced rat paw edema. Notably, compounds 17c and 17i demonstrated significant inhibition of edema at 1, 2, and 3 hours post-carrageenan administration, with their activity being comparable or even superior to the standard drug indomethacin (B1671933) at certain time points. researchgate.net

In analgesic activity evaluations, the same study found that compounds 17c , 17g , and 17i exhibited noteworthy effects. researchgate.net Their efficacy was comparable to celecoxib, a known analgesic, at various time intervals after administration. researchgate.net These findings suggest that the structural features of these compounds contribute to their ability to modulate inflammatory pathways and pain perception.

Table 1: Anti-inflammatory Activity of Benzothiazole Derivatives | Compound | Mean Increase in Paw Volume (mL) ± SEM | Percentage Inhibition of Oedema (%) | | :--- | :--- | :--- | | 1 h | | Control | 0.58 ± 0.02 | - | | Indomethacin | 0.21 ± 0.01 | 64 | | 17c | 0.16 ± 0.01 | 72 | | 17i | 0.21 ± 0.01 | 64 | | 2 h | | Control | 0.71 ± 0.02 | - | | Indomethacin | 0.22 ± 0.01 | 69 | | 17c | 0.17 ± 0.01 | 76 | | 17i | 0.19 ± 0.01 | 73 | | 3 h | | Control | 0.81 ± 0.02 | - | | Indomethacin | 0.26 ± 0.01 | 68 | | 17c | 0.16 ± 0.01 | 80 | | 17i | 0.18 ± 0.01 | 78 | Data derived from in vivo studies on carrageenan-induced rat paw edema. researchgate.net

Antioxidant Activity

The role of oxidative stress in the pathogenesis of various diseases has spurred the search for novel antioxidant compounds. evitachem.com Derivatives of 1,2,4-triazole have been a focal point of such research due to their potential to scavenge free radicals and chelate metal ions. evitachem.com

A study investigating 1,2,4-triazole derivatives with a morpholine (B109124) moiety revealed that the introduction of different substituents significantly influences their antioxidant activity. The antioxidant potential was assessed using a non-enzymatic lipid peroxidation method. Among the tested compounds, 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol (2.10) and its S-propyl derivative, 3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine (2.25) , were identified as the most active compounds, demonstrating a significant reduction in lipid peroxidation products. The study highlighted that the presence of a free amino group at the N4 position of the triazole ring was often associated with enhanced antioxidant activity.

Another research effort synthesized a series of 1,2,3-triazole derivatives and evaluated their antioxidant potential. These compounds, while belonging to a different triazole isomer class, provide insights into the structure-activity relationships for antioxidant effects. The study found that several of the synthesized compounds exhibited potential antioxidant activities with IC50 values in the range of 10.1–37.3 μg/mL.

Table 2: Antioxidant Activity of Selected 1,2,4-Triazole Derivatives

Compound Inhibition of Lipid Peroxidation (%)
4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol (2.10) 42.50
3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine (2.25) 41.90

Data from in vitro non-enzymatic lipid peroxidation assay.

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. The 1,2,4-triazole scaffold has been explored for this purpose, often through hybridization with other known antimalarial pharmacophores.

One line of research focused on 1,2,4-triazolo[4,3-a]pyrazines, which have shown potent in vitro and in vivo antimalarial activity. A study involving the amination of a 5-chloro-3-(4-chlorophenyl)-triazolo[4,3-a]pyrazine scaffold yielded a library of amine analogues. Several of these derivatives, particularly those with tertiary alkylamine substitutions, displayed antimalarial activity against the P. falciparum 3D7 strain, with IC50 values in the low micromolar range.

Another approach involved the synthesis of hybrid molecules combining a 4-aminoquinoline (B48711) core with a pyrano[2,3-c]pyrazole moiety. While not a direct derivative of the title compound, this research underscores the strategy of molecular hybridization in antimalarial drug discovery. One of the synthesized hybrids, 4b , exhibited potent, nanomolar-range activity against both sensitive and resistant P. falciparum strains.

Table 3: In Vitro Antimalarial Activity of Aminated 1,2,4-Triazolo[4,3-a]pyrazine Derivatives

Compound IC50 (µM) against P. falciparum 3D7
10 9.90
11 12.30
12 15.60
13 23.30
14 18.90

Data from in vitro screening against the 3D7 strain of P. falciparum.

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the development of new antitubercular drugs is a priority. The 1,2,4-triazole nucleus is a privileged structure in the design of novel antitubercular agents.

A study on a series of 1,2,4-triazole derivatives resulted in the identification of several compounds with promising activity against Mycobacterium tuberculosis H37Ra. Compound C4 emerged as the most potent, with a minimum inhibitory concentration (MIC) of 0.976 μg/mL against this strain. Other compounds, such as C8 , C11 , and C14 , also demonstrated noteworthy activity.

Another research group synthesized a series of 1,2,3-triazole derivatives and screened them for antitubercular activity against M. tuberculosis H37Ra. Several of these compounds were found to be promising inhibitors, with MIC values ranging from 5.8 to 29.9 μg/mL. The most active compound in this series was 15e .

Table 4: Antitubercular Activity of 1,2,4-Triazole Derivatives against M. tuberculosis H37Ra

Compound MIC (μg/mL)
C4 0.976
C8 31.25 - 62.5
C11 31.25 - 62.5
C14 31.25 - 62.5

Data from in vitro screening against M. tuberculosis H37Ra.

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Various derivatives of 1,2,4-triazole have been investigated for their potential to control seizures.

One study described the synthesis and anticonvulsant evaluation of 5-phenyl-triazolo[4,3-c]quinazolin-3-amine derivatives. The majority of these compounds were effective in the maximal electroshock seizure (MES) test. Compound 8h was particularly promising, with an ED50 value of 27.4 mg/kg, which was superior to the standard drug valproate. Further investigation suggested that its anticonvulsant activity might be mediated through the GABAergic system.

A review of recent developments in triazole-based anticonvulsant compounds highlights several other promising series. For instance, 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives showed activity in both MES and subcutaneous pentylenetetrazole (scPTZ) tests. The structure-activity relationship studies indicated that a small alkyl substitution on the triazole ring and a primary aromatic amino group were important for bioactivity.

Table 5: Anticonvulsant Activity of 5-phenyl-triazolo[4,3-c]quinazolin-3-amine Derivative 8h

Parameter Value
MES ED50 (mg/kg) 27.4
Protective Index (PI) 5.8

Data from anticonvulsant screening in mice.

Antiviral Activity

The emergence of new viral infections underscores the need for a broad-spectrum of antiviral agents. The 1,2,4-triazole ring is a key structural motif in several antiviral drugs and continues to be a focus of research in this field.

A microreview on the antiviral activity of 1,2,4-triazole derivatives highlights their potential against a range of viruses. The triazole ring can act as a bioisostere for amide, ester, or carboxyl groups, and its derivatives often exhibit favorable pharmacokinetic properties.

Specific examples include derivatives of 4-amino-5-hydrazine-4H-1,2,4-triazole-3-thiol, which have been investigated as inhibitors of the MERS coronavirus helicase. Another study reported on 3,4-disubstituted triazole-5-thiones, with one compound showing high activity against HIV-1. Furthermore, isosteric analogs of known antiviral drugs like acyclovir, containing a 1,2,4-triazole ring, have demonstrated activity against herpes simplex virus type 1.

Research on (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines derived from the alkaloid lupinine (B175516) showed that some of these compounds could reduce the infectivity of the influenza virus by over 90%, indicating their potential as virucidal agents.

Table 6: Mentioned Compounds

Compound Name/Identifier
This compound
Benzothiazole derivative 17c
Benzothiazole derivative 17i
Benzothiazole derivative 17g
4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol (2.10)
3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine (2.25)
1,2,4-Triazolo[4,3-a]pyrazine derivative 10
1,2,4-Triazolo[4,3-a]pyrazine derivative 11
1,2,4-Triazolo[4,3-a]pyrazine derivative 12
1,2,4-Triazolo[4,3-a]pyrazine derivative 13
1,2,4-Triazolo[4,3-a]pyrazine derivative 14
4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrid 4b
1,2,4-Triazole derivative C4
1,2,4-Triazole derivative C8
1,2,4-Triazole derivative C11
1,2,4-Triazole derivative C14
1,2,3-Triazole derivative 15e
5-phenyl-triazolo[4,3-c]quinazolin-3-amine derivative 8h
Indomethacin
Celecoxib
Valproate
Acyclovir

Applications in Advanced Materials and Other Fields

Energetic Materials and Nitrogen-Rich Compounds

The 1,2,4-triazole (B32235) ring is a fundamental building block for a class of materials known as high-energy materials (HEMs). These compounds are characterized by a high nitrogen content, which upon decomposition, releases a large amount of energy and forms the stable dinitrogen (N₂) molecule. This property results in a high positive heat of formation, a key characteristic of energetic materials.

Derivatives of 1,2,4-triazole are extensively researched for their potential as explosives and propellants with enhanced performance and improved safety characteristics, such as thermal stability and reduced sensitivity to impact and friction. For instance, energetic salts based on the 4-amino-3-hydrazino-5-methyl-1,2,4-triazole cation have demonstrated excellent performance. mdpi.com One such dinitramide salt exhibits a high detonation velocity of 8887 m·s⁻¹ and a detonation pressure of 33.9 GPa. mdpi.com The thermal stability of these materials is often enhanced by extensive hydrogen bonding networks within their crystal structures. mdpi.com

Another related compound, 3-amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole (APATO), is a thermostable high-energy material whose energetic properties can be modified through the formation of salts. mdpi.com Theoretical studies suggest that forming salts can improve detonation velocity and pressure, making the resulting materials more powerful. mdpi.com The synthesis of nitrogen-rich compounds using precursors like 4,5-dicyano-1,2,3-triazole also highlights the importance of the triazole structure in developing new energetic materials. nih.gov

Table 1: Energetic Properties of Selected 1,2,4-Triazole Derivatives

Compound/Salt Decomposition Temperature (°C) Detonation Velocity (m·s⁻¹) Detonation Pressure (GPa)
4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium Perchlorate 213.7 Not Reported Not Reported
4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium Dinitramide Not Reported 8887 33.9

Data sourced from studies on related energetic triazole compounds. mdpi.comresearchgate.net

Corrosion Inhibition

Compounds featuring the 1,2,4-triazole scaffold have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including mild steel, low-carbon steel, and copper. nih.govresearchgate.net The mechanism of inhibition is attributed to the adsorption of the triazole molecules onto the metal surface. The multiple nitrogen atoms, along with other heteroatoms like sulfur if present in derivatives, act as active centers for adsorption. This process forms a protective film that isolates the metal from the corrosive environment.

Research on 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) has shown it to be an effective inhibitor for low-carbon steel in hydrochloric acid solutions. nih.govnih.gov Its inhibition efficiency increases with concentration, reaching up to 89% at 300 ppm. nih.govnih.gov The adsorption process is often strong and spontaneous. nih.gov Similarly, 3-sulphinyl-5-amino-1H-1,2,4-triazoles have been identified as effective inhibitors for copper corrosion in neutral chloride solutions. researchgate.net The length of the alkyl chain in these derivatives can influence the inhibition effect, with longer chains generally providing better protection. researchgate.net Studies on other derivatives like 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT) confirm that these molecules can form a stable, protective adsorbed layer on mild steel surfaces. icrc.ac.ir

Table 2: Corrosion Inhibition Efficiency of 1,2,4-Triazole Derivatives

Inhibitor Metal Corrosive Medium Concentration (ppm) Inhibition Efficiency (%)
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) Low-Carbon Steel 0.5 M HCl 50 52.27
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) Low-Carbon Steel 0.5 M HCl 300 89.0

Data sourced from studies on related corrosion-inhibiting triazole compounds. nih.govnih.govicrc.ac.ir

Agrochemicals (e.g., Herbicides)

The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of agrochemicals, particularly herbicides. chemimpex.com The compound 3-amino-1,2,4-triazole, known commonly as amitrole, is a powerful, non-selective systemic herbicide. atamanchemicals.com It is readily absorbed by the leaves and roots of plants and is used to control a wide range of annual and perennial grasses and broadleaf weeds in non-crop areas. atamanchemicals.comusu.edu Its mode of action involves inhibiting plant growth and differentiation. atamanchemicals.com

The versatility of the triazole ring allows for the synthesis of a wide array of derivatives with varied biological activities. For example, 3-Amino-5-methylthio-1H-1,2,4-triazole is a valuable intermediate in the synthesis of fungicides and herbicides and can also act as a plant growth regulator, enhancing crop yields and resistance to environmental stressors. chemimpex.com The development of new heterocyclic compounds containing both 1,2,3-triazole and 1,2,4-triazole moieties continues to be an area of active research, driven by the diverse pharmacological activities of these scaffolds, including their potential as herbicides and fungicides. mdpi.com

Catalysis and Biomimetic Reactions

In the field of catalysis, the 1,2,4-triazole structure serves as a versatile ligand scaffold. The nitrogen atoms within the triazole ring possess lone pairs of electrons that can coordinate with metal ions, forming stable metal complexes. These complexes can function as catalysts in a variety of organic transformations. Trisubstituted 1,2,3-triazoles, a related isomer, are noted for their role as ligands in catalysis and as directing groups in metal-catalyzed C-H activation reactions. mdpi.com

The structural framework of triazoles is valuable in synthetic chemistry for building more complex molecules. nih.gov The ability to functionalize the triazole ring at multiple positions allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the activity and selectivity of the catalyst. The synthesis of thiazolo[3,2-b] mdpi.comchemimpex.commdpi.comtriazoles, for instance, demonstrates the utility of the triazole thiol precursor in [2+3]-cyclocondensation reactions to create more complex heterocyclic systems with potential biological activities. mdpi.com These synthetic routes are crucial for developing new catalysts and materials.

Future Research Directions and Translational Perspectives

Development of Novel Derivatives with Enhanced Potency and Selectivity

Future research will likely focus on the chemical modification of the 5-Aminomethyl-1,2,4-triazol-3-one scaffold to synthesize novel derivatives with improved therapeutic properties. The 1,2,4-triazole (B32235) nucleus is a versatile starting point for creating a diverse library of compounds. researchgate.net By introducing various substituents at different positions on the triazole ring and the aminomethyl group, researchers can modulate the compound's pharmacokinetic and pharmacodynamic profiles.

For instance, the introduction of different aryl or alkyl groups can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The synthesis of Schiff bases by reacting the amino group with various aldehydes is a common strategy to generate derivatives with a broad spectrum of biological activities. dergipark.org.tr Furthermore, the creation of fused heterocyclic systems, such as triazolopyrimidines or triazolotriazines, has been shown to yield compounds with significant anticancer activity. researchgate.net

Investigation of New Biological Targets and Mechanisms of Action

A key area of future investigation will be the identification and validation of new biological targets for this compound and its derivatives. The 1,2,4-triazole scaffold is known to interact with a variety of biological receptors and enzymes due to its unique electronic and structural features, including its dipole character and hydrogen bonding capacity. nih.gov

Derivatives of 1,2,4-triazoles have demonstrated a wide array of pharmacological activities, suggesting multiple potential mechanisms of action. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant effects. nih.govnih.gov For example, certain 1,2,4-triazole derivatives have been identified as inhibitors of thymidine phosphorylase, an enzyme implicated in cancer angiogenesis. nih.gov Other derivatives have shown potent activity against various cancer cell lines, such as liver (HepG2) and breast (MCF7) cancer. researchgate.net Future studies could employ high-throughput screening and molecular docking to explore the inhibitory potential of this compound derivatives against a panel of kinases, proteases, and other enzymes relevant to human diseases.

Exploration of Structure-Activity Relationships through Advanced Computational and Experimental Techniques

A systematic exploration of the structure-activity relationships (SAR) is crucial for the rational design of more effective therapeutic agents based on the this compound core. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity.

Advanced computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can be employed to predict the biological activity of novel derivatives and to understand their binding interactions with specific targets. researchgate.net For example, docking studies can reveal how different substituents on the triazole ring interact with the amino acid residues in the active site of a target enzyme, providing insights for designing more potent inhibitors. nih.gov

These computational predictions must be validated through experimental testing. The synthesis of a focused library of derivatives with systematic structural variations, followed by in vitro and in vivo biological evaluation, will provide the necessary data to build robust SAR models. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Translational Research for Therapeutic Development

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound and its derivatives, this would involve a series of preclinical studies to assess their potential as therapeutic agents.

Once a lead compound with promising in vitro activity and a well-defined mechanism of action is identified, it would need to undergo further evaluation in animal models of disease. These studies are essential to determine the compound's efficacy, toxicity, and pharmacokinetic profile in a living organism. For instance, a derivative showing potent anticancer activity in cell-based assays would be tested in rodent models of cancer to see if it can inhibit tumor growth. researchgate.net

Successful preclinical development could then lead to Investigational New Drug (IND) enabling studies, which are required for seeking regulatory approval to initiate clinical trials in humans. The ultimate goal of this translational pathway is to develop a safe and effective drug for treating human diseases.

Sustainable and Scalable Synthetic Methodologies

The development of sustainable and scalable synthetic methods for this compound and its derivatives is essential for their potential future commercialization. Traditional synthetic methods often involve harsh reaction conditions, toxic reagents, and multiple purification steps, which can be costly and environmentally unfriendly.

Modern synthetic approaches, often referred to as "green chemistry," aim to address these issues. nih.gov Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields. mdpi.com The use of environmentally benign solvents and catalysts is another important aspect of sustainable synthesis. Continuous-flow chemistry offers a promising alternative to traditional batch processing, providing better control over reaction parameters and facilitating scale-up. rsc.org

An optimized synthesis of a closely related compound, 5-amino-1,2,4-triazol-3-ylacetic acid, has been reported, highlighting the feasibility of developing efficient synthetic routes for this class of compounds. researchgate.net Future research in this area will focus on developing atom-economical and energy-efficient processes for the synthesis of this compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for 5-aminomethyl-1,2,4-triazol-3-one (ATO) and its derivatives?

ATO is often derived via the microbial degradation of 5-nitro-1,2,4-triazol-3-one (NTO), where nitroreduction by Bacillus licheniformis converts NTO to ATO as a primary intermediate . For direct synthesis, the precursor 2,4-dihydro-3H-1,2,4-triazol-3-one (TO) can be prepared by reacting semicarbazide with formic acid, followed by functionalization via aminomethylation . Microwave-assisted synthesis or Mannich reactions (e.g., with indole-triazole hybrids) are effective for generating substituted derivatives, with ethanol reflux and p-TsOH·H₂O catalysis yielding high-purity products .

Q. How can researchers characterize the structural integrity of ATO and related triazolone derivatives?

Key methods include:

  • IR spectroscopy : Absence of exocyclic carbonyl signals (e.g., ~1700 cm⁻¹) confirms ring closure in triazolone derivatives .
  • NMR spectroscopy : Proton environments (e.g., NH₂ groups at δ 5.5–6.5 ppm) and carbon shifts (e.g., triazolone C=O at ~160 ppm) validate structural motifs .
  • HPLC : Quantify intermediates (e.g., using a Kromasil column with UV detection) during degradation or synthesis .

Q. What are the thermal stability profiles of ATO and its parent compound NTO?

NTO decomposes between 250–300°C via exothermic processes, while ATO’s stability is influenced by tautomerism. Differential scanning calorimetry (DSC) and thermogravimetry (TG-DTA) reveal dehydration and ring cleavage steps under non-isothermal conditions . For ATO, storage at <4°C in inert atmospheres is recommended to avoid hydrolysis or oxidation .

Q. What biological activities have been reported for ATO-containing compounds?

Triazolone derivatives exhibit antimicrobial properties, particularly when fused with indole or thiadiazole moieties. For example, 4-{[(1E)-1H-indol-3-ylmethylidene]amino}-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives show activity against Staphylococcus aureus and Candida albicans via membrane disruption .

Advanced Research Questions

Q. How does tautomerism in ATO’s precursor (TO) influence its reactivity and biological activity?

TO exists as a 1,3-proton tautomeric mixture, which affects its electronic properties and interaction with biological targets. Density functional theory (DFT) studies indicate that the 1,2,4-triazol-3-one tautomer dominates in polar solvents, enhancing hydrogen-bonding capacity with enzymes like P2X7 receptors . Variability in tautomer ratios can lead to inconsistent bioactivity data, necessitating solvent-controlled synthesis .

Q. What are the challenges in optimizing microbial degradation pathways for NTO-to-ATO conversion?

While Bacillus licheniformis achieves full nitroreduction of NTO in 24 hours, ATO degradation requires prolonged incubation (2 weeks) due to slow ring cleavage. Key bottlenecks include:

  • pH sensitivity : Optimal activity occurs at pH 7–8; acidic conditions stabilize ATO but inhibit microbial enzymes .
  • Byproduct accumulation : Hydroxyurea and urea are terminal products, requiring additional steps for complete mineralization .

Q. How can computational methods guide the design of ATO-based energetic or pharmaceutical composites?

DFT studies (e.g., B3LYP/6-31G*) predict detonation velocities and sensitivities for NTO/ATO composites by analyzing bond dissociation energies and intermolecular interactions . For drug design, molecular docking of ATO derivatives with P2X7 receptors identifies substituents (e.g., methylthio groups) that enhance binding affinity .

Q. What methodological contradictions exist in the analysis of ATO’s degradation products?

Discrepancies arise in quantifying hydroxyurea vs. urea as terminal products. While LC-MS confirms hydroxyurea formation in bacterial systems, rat liver microsomes predominantly yield urea, suggesting species-dependent metabolic pathways . Researchers must validate degradation pathways using isotope-labeled (e.g., ¹⁴C) ATO to track carbon fate .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted methods for rapid, high-yield synthesis of triazolone derivatives .
  • Degradation studies : Use TiO₂ photocatalysis or Fenton oxidation for accelerated ATO degradation in aqueous waste .
  • Data interpretation : Account for tautomer ratios in reactivity studies by conducting solvent-screening assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.